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Introduction

Reversible terminators are modified nucleotides that form the cornerstone of many next-
generation sequencing (NGS) platforms, most notably the Sequencing by Synthesis (SBS)
chemistry developed by lllumina.[1][2][3][4] These nucleotide analogs are unique in that they
temporarily halt DNA synthesis after the incorporation of a single base.[2][4] This is achieved
through a removable blocking group on the 3'-OH of the deoxyribose sugar, which prevents the
DNA polymerase from adding the next nucleotide.[4] Each reversible terminator is also labeled
with a fluorescent dye, allowing for the identification of the incorporated base.[3][5] After
imaging, both the fluorescent dye and the 3’ blocking group can be chemically cleaved,
allowing the cycle of incorporation, imaging, and cleavage to repeat.[5][6][7] This cyclic process
enables massively parallel sequencing, generating millions to billions of reads in a single run.

[3][6]

The key advantage of reversible terminators over the dideoxynucleotides used in Sanger
sequencing is their "reversibility."[2][4] While Sanger sequencing results in permanent chain
termination, the reversible method allows the DNA strand to be extended one base at a time,
enabling a highly accurate and scalable sequencing process.[4] This technology has
revolutionized genomics by drastically reducing the cost and increasing the throughput of DNA
sequencing.[7]

Core Application: Sequencing by Synthesis (SBS)

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12426196?utm_src=pdf-interest
https://www.biosyn.com/tew/Reversible-Sequence-Terminators-for-Next-generation-Sequencing-by-Synthesis.aspx
https://www.aatbio.com/resources/faq-frequently-asked-questions/What-is-a-reversible-terminator-used-in-next-generation-sequencing-NGS
https://www.illumina.com/science/technology/next-generation-sequencing/sequencing-technology.html
https://geneticeducation.co.in/what-and-why-is-reversible-terminator-used-in-ngs/
https://www.aatbio.com/resources/faq-frequently-asked-questions/What-is-a-reversible-terminator-used-in-next-generation-sequencing-NGS
https://geneticeducation.co.in/what-and-why-is-reversible-terminator-used-in-ngs/
https://geneticeducation.co.in/what-and-why-is-reversible-terminator-used-in-ngs/
https://www.illumina.com/science/technology/next-generation-sequencing/sequencing-technology.html
https://www.aatbio.com/resources/faq-frequently-asked-questions/What-is-the-general-procedure-of-Illumina-sequencing
https://www.aatbio.com/resources/faq-frequently-asked-questions/What-is-the-general-procedure-of-Illumina-sequencing
https://www.thermofisher.com/hk/en/home/life-science/cloning/cloning-learning-center/invitrogen-school-of-molecular-biology/next-generation-sequencing/illumina-workflow.html
https://academic.oup.com/gpb/article-pdf/11/1/34/57484810/gpb_11_1_34.pdf
https://www.illumina.com/science/technology/next-generation-sequencing/sequencing-technology.html
https://www.thermofisher.com/hk/en/home/life-science/cloning/cloning-learning-center/invitrogen-school-of-molecular-biology/next-generation-sequencing/illumina-workflow.html
https://www.aatbio.com/resources/faq-frequently-asked-questions/What-is-a-reversible-terminator-used-in-next-generation-sequencing-NGS
https://geneticeducation.co.in/what-and-why-is-reversible-terminator-used-in-ngs/
https://geneticeducation.co.in/what-and-why-is-reversible-terminator-used-in-ngs/
https://academic.oup.com/gpb/article-pdf/11/1/34/57484810/gpb_11_1_34.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The most prominent application of reversible terminators is in lllumina's Sequencing by
Synthesis (SBS) technology. The process involves the following key stages: library preparation,
cluster generation, sequencing, and data analysis.[5][6]

» Library Preparation: The process begins by fragmenting the DNA or cDNA sample into
smaller, manageable pieces.[8] Adapters—short, known DNA sequences—are then ligated
to both ends of these fragments.[8][9] These adapters are crucial as they contain sequences
for anchoring the fragments to the flow cell, priming the sequencing reaction, and indexing
for multiplexing.[8]

o Cluster Generation: The prepared library is loaded onto a flow cell, the surface of which is
coated with oligonucleotides complementary to the library adapters.[5][10] The DNA
fragments attach to the surface, and through a process called bridge amplification, each
fragment is clonally amplified to create a distinct cluster containing thousands of identical
copies.[5][6] This amplification is essential to generate a fluorescent signal strong enough for
detection during sequencing.[5]

e Sequencing: This is where the reversible terminator chemistry comes into play. A mixture of
primers, DNA polymerase, and all four fluorescently labeled reversible terminators (A, C, G,
T) is added to the flow cell.[5][10] The polymerase adds the complementary nucleotide to the
template strand in each cluster. Because of the 3' blocking group, only a single nucleotide is
incorporated per cycle.[5]

e Imaging and Cleavage: After incorporation, the unincorporated nucleotides are washed
away.[6] The flow cell is then imaged, and the fluorescent signal from each cluster is
recorded to identify which base was added.[6][10] Following imaging, a chemical deblocking
step removes the fluorescent dye and the 3' blocking group, regenerating a free 3'-OH

group.[5][6]

o Cyclic Repetition: The cycle of synthesis, imaging, and cleavage is repeated hundreds of
times, determining the sequence of the DNA fragment one base at a time.[6]

Experimental Workflow: Sequencing by Synthesis (SBS)
Cycle
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The core of the SBS technology is a four-step cyclic process. The following diagram illustrates

this workflow.
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Caption: The cyclic workflow of Sequencing by Synthesis (SBS) technology.

Protocols
Protocol 1: Generic DNA Library Preparation for NGS

This protocol outlines the fundamental steps for preparing a DNA library for sequencing on
platforms utilizing reversible terminator chemistry.

1. DNA Fragmentation:

» Start with high-quality, purified genomic DNA (gDNA) or cDNA.

o Fragment the DNA to the desired size range (e.g., 200-600 bp), which depends on the
specific sequencing platform and application.[11]

e Methods:

o Mechanical Shearing: Use acoustic sonication for random fragmentation and tight size
distribution. This is often considered the gold standard.[12]

o Enzymatic Digestion: Use enzymes like Tn5 transposase (in a process called tagmentation)
which simultaneously fragments and ligates adapter sequences, or other sequence-agnostic
fragmentation enzymes.[12]

2. End Repair and A-tailing:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b12426196?utm_src=pdf-body-img
https://www.biocompare.com/Molecular-Biology/9187-Next-Generation-Sequencing/
https://www.yeasenbio.com/th/blogs/ngs/comprehensive-overview-of-ngs-library-preparation-workflow
https://www.yeasenbio.com/th/blogs/ngs/comprehensive-overview-of-ngs-library-preparation-workflow
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e The fragmented DNA will have a mix of 5" and 3' overhangs. Perform an end-repair reaction
to create blunt-ended fragments. This typically involves a 5' phosphorylation and a 3'
adenylation.

e Add a single 'A' nucleotide to the 3' ends of the blunt fragments. This "A-tailing" prevents
fragment ligation and prepares the DNA for adapter ligation, as the adapters have a single 'T'
overhang.[8][12]

3. Adapter Ligation:

 Ligate platform-specific adapters to both ends of the A-tailed DNA fragments.[9][12] These
adapters contain sequences necessary for binding to the flow cell and for primer annealing
during sequencing. They also often contain unique barcode sequences for sample
multiplexing.[8]

4. Size Selection and Purification:

o Purify the adapter-ligated DNA to remove excess adapters, primers, and enzymes.
o Perform size selection to isolate a library with a specific insert size range. This is commonly
done using magnetic beads (e.g., SPRI beads) or gel-based electrophoresis.[12]

5. Library Amplification (Optional):

o If the starting material is limited, perform PCR amplification to enrich the library and generate
sufficient quantity for sequencing.[12]

¢ Use high-fidelity DNA polymerase to minimize the introduction of errors during amplification.
[12]

o After amplification, perform another round of purification to remove PCR reagents.

6. Library Quantification and Quality Control:

e Accurately quantify the final library concentration to ensure optimal cluster density on the
flow cell.[6][11]

» Methods: Use fluorometric methods (e.g., Qubit) or gPCR, which specifically quantifies
molecules with correctly ligated adapters.[11]

» Assess the library's size distribution using microfluidic electrophoresis (e.g., Agilent
Bioanalyzer).[6]

Quantitative Data
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Performance Metrics of Sequencing Platforms Using
Reversible Terminators

The quality and performance of NGS platforms are assessed using several key metrics. The
Phred quality score (Q-score) is a primary indicator of base call accuracy, where Q30 signifies
a 1in 1,000 chance of an incorrect base call (99.9% accuracy).[13][14] The data below is
representative of performance across various lllumina platforms.

) ) NextSeq )
Metric MiSeq HiSeq 4000 NovaSeq 6000
500/550
Max Output
_ ~15 Gb ~120 Gb ~1500 Gb ~6000 Gb
(Yield)
Max Read
2 x 300 bp 2 x 150 bp 2 x 150 bp 2 x 250 bp
Length
Quality Score (% >75% (R1),
>75% >80% >85-90%
= Q30) >55% (R2)
Typical Error
~0.1% ~0.1-0.5% <0.1% <0.1%
Rate
Small genome Exome i .
) ) Production-scale  Population-scale
_ sequencing, sequencing, .
Primary ) genome and genomics, large-
T targeted gene transcriptome o
Applications o exome scale multi-omics
panels, analysis, single- ] ]
) sequencing studies
metagenomics cell RNA-seq

Note: Data is compiled from various sources and represents typical performance. Actual results
may vary based on library quality, run conditions, and specific chemistry versions.[13][14][15]
[16]

Logical Relationship: Library Quality to Data Quality

The quality of the initial sample and the prepared library has a direct and critical impact on the
final sequencing data. This relationship can be visualized as a logical flow.
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Logical Flow of Quality Control in NGS
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Caption: The impact of upstream quality control on final NGS data quality.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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